molecular formula C15H14ClFN2O3 B8792540 methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B8792540
M. Wt: 324.73 g/mol
InChI Key: GQJJMEASJGFUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-fluorophenyl group, a dimethylamino ethenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the 2-chloro-6-fluorophenyl precursor, which is then subjected to a series of reactions to introduce the dimethylamino ethenyl group and the oxazole ring. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate: shares similarities with other oxazole derivatives and compounds containing chloro-fluorophenyl groups.

    Other oxazole derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Chloro-fluorophenyl compounds: These compounds are known for their diverse applications in pharmaceuticals and materials science.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClFN2O3

Molecular Weight

324.73 g/mol

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H14ClFN2O3/c1-19(2)8-7-11-13(15(20)21-3)14(18-22-11)12-9(16)5-4-6-10(12)17/h4-8H,1-3H3

InChI Key

GQJJMEASJGFUAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.1 g (0.3708 mmol) methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate in 10 mL dry toluene, was added 0.15 mL (0.7417 mmol) tert-Butoxy-bis(dimethylamino)methane. The reaction mixture was heated under reflux for 6 h.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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